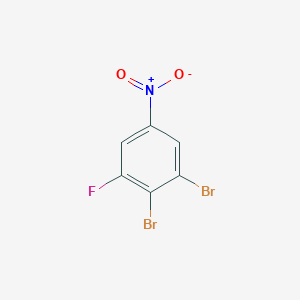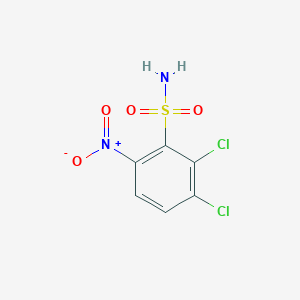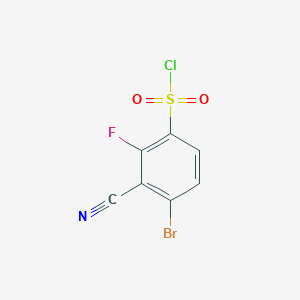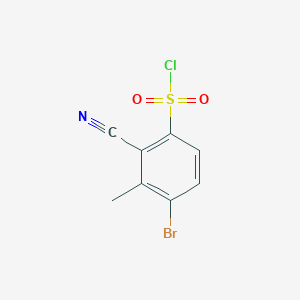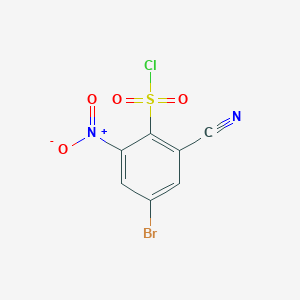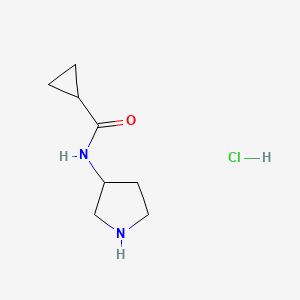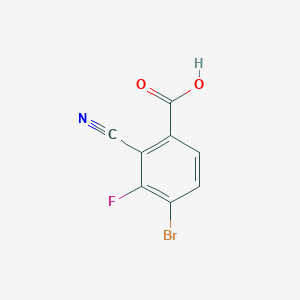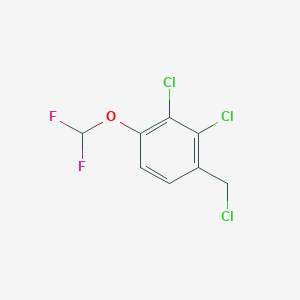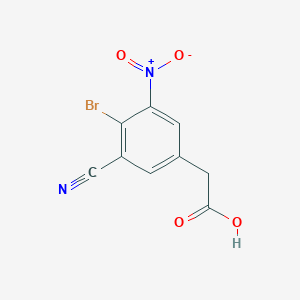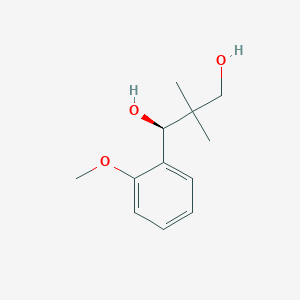
(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
Vue d'ensemble
Description
The compound “(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol” is an organic molecule with a methoxyphenyl group attached to a dimethylpropane-1,3-diol moiety. The presence of the methoxy group (OCH3) and the phenyl ring suggests that this compound might have properties similar to other methoxyphenols, which are often used in the manufacture of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a phenyl ring with a methoxy group at the 2-position, and a 2,2-dimethylpropane-1,3-diol moiety. The stereochemistry at the 1-position is indicated as S, which refers to the configuration of the chiral center .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The phenolic OH and the methoxy groups are likely to be sites of reactivity. The compound could potentially undergo reactions typical of alcohols and ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the hydroxyl and methoxy groups) could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Thermal Behavior in Lignin Pyrolysis
Kuroda et al. (2007) studied the pyrolysis of lignin model compounds similar to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol, focusing on their thermal behavior. Their research indicated that the cleavage of certain bonds in these compounds produced benzaldehydes and phenylethanals, which are significant in understanding lignin's thermal decomposition in wood and other related materials (Kuroda, Ashitani, Fujita, & Hattori, 2007).
Synthetic Applications
Collins and Jacobs (1986) explored the synthesis of various compounds, including the reaction of compounds related to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. Their work contributes to the field of organic synthesis, showing how these types of compounds can be used as intermediates in the creation of more complex molecules (Collins & Jacobs, 1986).
Photochemical Reactions
Yoshioka et al. (1991) investigated the photochemical reactions of compounds similar to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. This study is significant in understanding the photochemical properties of such compounds, which has implications in fields like photopharmacology and the development of light-activated drugs (Yoshioka, Nishizawa, Arai, & Hasegawa, 1991).
Catalytic Applications
Ukai et al. (2006) studied the use of esters of arylboronic acids, related to the subject compound, in catalytic reactions with carbon dioxide. Their research provides insight into the application of these compounds in catalytic processes, which is relevant for chemical manufacturing and environmental applications (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Lignin Model Compound Studies
Imai et al. (2007) focused on a lignin model compound with structural similarities to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. Their work contributes to our understanding of lignin's reactivity and decomposition, which is essential in the field of biomass utilization and renewable resources (Imai, Yokoyama, Matsumoto, & Meshitsuka, 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-6-4-5-7-10(9)15-3/h4-7,11,13-14H,8H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZPCNOZMDWGDA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)
